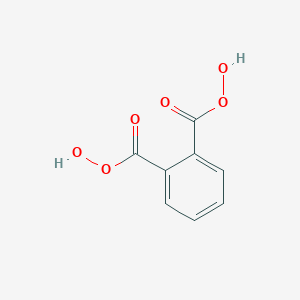

1,2-Benzenedicarboperoxoic acid

Description

1,2-Benzenedicarboperoxoic acid, also known as Di-tert-butyl diperoxyphthalate , is a peroxygenated derivative of phthalic acid. Its structure features two peroxide (-O-O-) groups substituted at the carboxylic acid positions of the benzene ring, rendering it a potent oxidizing agent. This compound is primarily utilized in organic synthesis for epoxidation and hydroxylation reactions due to its ability to transfer oxygen atoms under controlled conditions. However, its instability and sensitivity to heat or shock necessitate careful handling .

Propriétés

Numéro CAS |

1203-40-3 |

|---|---|

Formule moléculaire |

C8H6O6 |

Poids moléculaire |

198.13 g/mol |

Nom IUPAC |

benzene-1,2-dicarboperoxoic acid |

InChI |

InChI=1S/C8H6O6/c9-7(13-11)5-3-1-2-4-6(5)8(10)14-12/h1-4,11-12H |

Clé InChI |

DRZOELSSQWENBA-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)OO)C(=O)OO |

SMILES canonique |

C1=CC=C(C(=C1)C(=O)OO)C(=O)OO |

Autres numéros CAS |

1203-40-3 |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The comparison focuses on derivatives of 1,2-benzenedicarboxylic acid, which differ in functional groups and substituents, leading to variations in reactivity, stability, and applications.

Table 1: Key Structural and Functional Differences

Key Findings:

Oxidative Reactivity :

- 1,2-Benzenedicarboperoxoic acid’s peroxide groups make it significantly more reactive than ester-based derivatives like DBP or DEHP. This reactivity is exploited in epoxidation but limits its storage stability .

- In contrast, ester derivatives (e.g., DBP) lack oxidizing capacity and are instead valued for their plasticizing effects in polymers .

Thermal Stability :

- Peroxide-containing compounds exhibit lower thermal stability compared to esters. For example, DEHP retains structural integrity at temperatures exceeding 150°C, whereas 1,2-benzenedicarboperoxoic acid decomposes rapidly above 50°C .

Applications in Industry :

- Esters like DBP and DEHP dominate industrial use due to their stability and low cost, whereas peroxoic acids are niche reagents in synthetic chemistry .

Environmental and Safety Profiles :

- Phthalate esters (e.g., DEHP) face regulatory scrutiny due to endocrine-disrupting properties, whereas peroxoic acids are primarily hazardous due to explosive decomposition risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.